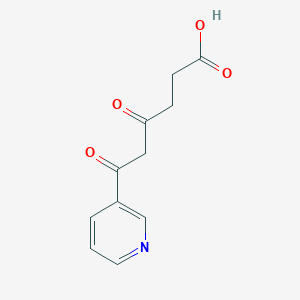

4,6-Dioxo-6-(3-pyridyl)hexanoic acid

Description

4,6-Dioxo-6-(3-pyridyl)hexanoic acid is a hexanoic acid derivative featuring a six-carbon backbone with dual ketone groups at positions 4 and 6, and a 3-pyridyl substituent at position 4. While direct studies on this compound are sparse in the provided evidence, its analogs and related hexanoic acid derivatives offer insights into its properties and applications .

Properties

IUPAC Name |

4,6-dioxo-6-pyridin-3-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9(3-4-11(15)16)6-10(14)8-2-1-5-12-7-8/h1-2,5,7H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCFOUYPHBHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and hexanoic acid derivatives.

Reaction Conditions: The key steps involve the formation of the hexanoic acid backbone followed by the introduction of the pyridine ring. This can be achieved through a series of condensation and oxidation reactions.

Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled reaction environments to ensure efficient synthesis.

Chemical Reactions Analysis

4,6-Dioxo-6-(3-pyridyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,6-Dioxo-6-(3-pyridyl)hexanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto groups and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6-Dioxo-6-(4-chlorophenyl)hexanoic Acid

- Structure : Replaces the 3-pyridyl group with a 4-chlorophenyl substituent.

- Key Differences: The electron-withdrawing chlorine atom in the phenyl group increases hydrophobicity compared to the pyridyl group, which may enhance membrane permeability but reduce water solubility.

- CAS Number : 111881-78-8 .

6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic Acid Trifluoroacetate

- Structure: Features a tetrahydropyrimidinyl-amino group instead of the pyridyl substituent.

- The trifluoroacetate counterion enhances solubility in polar solvents compared to the free acid form of the target compound .

- CAS Number : 1185302-11-7 .

2-Acrylamido-6-(3-benzyloxy-1,4-dihydro-2-methyl-4-oxopyrid-1-yl)hexanoic Acid

- Structure : Contains a benzyloxy-substituted pyridyl group and an acrylamido side chain.

- Key Differences :

Physicochemical Properties and Functional Group Impact

Data Tables

Table 1: Structural and Identifier Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituent |

|---|---|---|---|

| This compound | Not explicitly listed | C₁₁H₁₁NO₅ | 3-Pyridyl |

| 4,6-Dioxo-6-(4-chlorophenyl)hexanoic acid | 111881-78-8 | C₁₂H₁₁ClO₅ | 4-Chlorophenyl |

| 6-(Tetrahydropyrimidinyl-amino)hexanoic acid | 1185302-11-7 | C₁₂H₁₆F₃N₃O₆ | Tetrahydropyrimidinyl-amino |

Table 2: Functional Group Impact on Solubility

| Substituent | Solubility in Water | Solubility in Organic Solvents |

|---|---|---|

| 3-Pyridyl | Moderate | High (polar solvents) |

| 4-Chlorophenyl | Low | High (non-polar solvents) |

| Tetrahydropyrimidinyl-amino | High (salt form) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.